Quaternary ammonium sulfanilamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

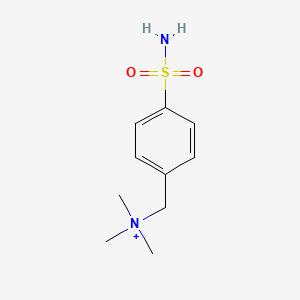

Quaternary ammonium sulfanilamide, also known as this compound, is a useful research compound. Its molecular formula is C10H17N2O2S+ and its molecular weight is 229.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Properties

Quaternary ammonium sulfanilamide exhibits broad-spectrum antimicrobial activity, making it valuable in various fields, including healthcare and sanitation.

- Mechanism of Action : The antimicrobial efficacy of quaternary ammonium compounds (QACs), including this compound, is attributed to their ability to disrupt microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged phospholipid bilayer, leading to membrane destabilization and cell lysis. This mechanism is effective against bacteria, fungi, and viruses .

- Bacterial Resistance : Research indicates that while QACs are effective biocides, bacteria can develop resistance through mechanisms such as efflux pumps and mutations. Understanding these resistance mechanisms is crucial for developing strategies to mitigate their impact .

-

Case Studies :

- A study demonstrated that this compound derivatives showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, two common pathogens associated with healthcare-associated infections .

- Another investigation highlighted the effectiveness of gemini surfactants (a type of QAC) in preventing biofilm formation by Pseudomonas aeruginosa, indicating potential applications in medical device coatings .

Polymeric Materials

The incorporation of this compound into polymeric materials enhances their antimicrobial properties, making them suitable for various applications.

- Antimicrobial Coatings : Surface-attached sulfonamide-containing quaternary ammonium coatings have been developed for use on medical devices and surfaces to prevent microbial colonization. These coatings provide a sustained release of active compounds, ensuring long-term antimicrobial activity .

- Polymeric Biocides : Polymers containing quaternary ammonium salts exhibit improved biocidal properties compared to their monomeric counterparts. For instance, studies have shown that polymers with pendant quaternary ammonium groups demonstrate enhanced efficacy against a range of pathogens due to their ability to disrupt microbial membranes effectively .

-

Case Studies :

- Research on antimicrobial polycarbonates revealed that the structure of the counter anion significantly affects the antimicrobial efficiency of quaternized polymers. Polymers with specific anions demonstrated superior activity against various microbes .

- A recent study explored the synthesis of a new class of quaternary ammonium polymeric ionic liquids for enhanced extraction methods in environmental monitoring, showcasing the versatility of these compounds beyond traditional applications .

Detection Methods

This compound also plays a role in analytical chemistry, particularly in the detection of sulfonamide antibiotics.

- Effervescence-Enhanced Dispersive Solid-Phase Extraction : A novel method utilizing quaternary ammonium polymeric ionic liquids has been developed for the trace-level detection of sulfonamide antibiotics in environmental samples. This method addresses challenges associated with conventional ionic liquids, such as high viscosity and poor recovery rates .

- Case Studies :

Summary Table

属性

CAS 编号 |

21481-58-3 |

|---|---|

分子式 |

C10H17N2O2S+ |

分子量 |

229.32 g/mol |

IUPAC 名称 |

trimethyl-[(4-sulfamoylphenyl)methyl]azanium |

InChI |

InChI=1S/C10H17N2O2S/c1-12(2,3)8-9-4-6-10(7-5-9)15(11,13)14/h4-7H,8H2,1-3H3,(H2,11,13,14)/q+1 |

InChI 键 |

FMLBAQUWSXXOOW-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)S(=O)(=O)N |

规范 SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)S(=O)(=O)N |

Key on ui other cas no. |

21481-58-3 |

同义词 |

QAS SA quaternary ammonium sulfanilamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。